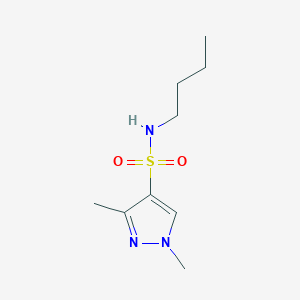![molecular formula C16H20F3N5O B5500829 2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)
2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine" involves intricate chemical reactions. For example, compounds with oxadiazole derivatives have been synthesized through reactions involving heterocyclic amines in piperidenium acetate, showcasing the complexity and the specific conditions required for the formation of such structures (Mohamed et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole, piperidine, and pyrimidine units is characterized by various intramolecular and intermolecular interactions. For instance, in compounds with related structures, crystallographic studies have revealed the presence of hydrogen bonds and π-π stacking, which contribute to the stabilization of the crystal structure and influence the compound's chemical behavior and reactivity (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole derivatives can lead to the formation of various biologically active compounds. For example, the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings has demonstrated strong antimicrobial activity, indicating the potential of such compounds in medicinal chemistry (Krolenko et al., 2016).
Physical Properties Analysis
The physical properties of compounds with similar structures to "this compound" are closely related to their molecular structure. These properties, including solubility, melting points, and crystal structures, are determined by the nature of the substituents and the molecular interactions within the compound. Studies on related compounds have provided insights into how these properties can be analyzed and predicted based on molecular structure (Buscemi et al., 2006).
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that derivatives of 1,2,4-oxadiazole, which is structurally related to the compound , exhibit strong antimicrobial activity. The synthesis and antimicrobial evaluation of new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including those containing piperidine, have highlighted their potential in fighting microbial infections due to their significant antimicrobial properties (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Activity
Another avenue of research focuses on the anticancer potential of compounds featuring oxadiazole and pyrimidine moieties. Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products have been synthesized and analyzed for their structural and antitumor activities. Some of these compounds, upon structural modification to enhance lipophilicity for better cell wall penetration, have shown promising in vitro anticancer activity against a panel of cell lines (Maftei et al., 2016).
Corrosion Inhibition
Research has also explored the use of piperidine derivatives for corrosion inhibition, which is relevant to industrial applications. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the efficiency of certain piperidine derivatives in inhibiting the corrosion of iron. These studies offer insights into the adsorption behaviors and potential protective effects against corrosion, which could be extrapolated to related compounds (Kaya et al., 2016).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that the compound could potentially have similar biological activity.
properties
IUPAC Name |
5-methyl-3-[[1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O/c1-11-21-14(23-25-11)10-12-4-8-24(9-5-12)15-20-7-3-13(22-15)2-6-16(17,18)19/h3,7,12H,2,4-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFCKJFHVVDGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2CCN(CC2)C3=NC=CC(=N3)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)


![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)
![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)
![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)
![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)
![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)
![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)